molecular formula C10H8N2O2S B13177893 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde

Cat. No.: B13177893
M. Wt: 220.25 g/mol
InChI Key: HYQIUTKHRBVUEJ-UHFFFAOYSA-N
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Description

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate the activity of biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxy-1,3-thiazol-4-yl)pyridine-3-carbaldehyde
  • 5-(3-Methoxy-1,2-thiazol-4-yl)pyridine-3-carbaldehyde
  • 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde

Uniqueness

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of the methoxy group and the thiazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds. The presence of both the thiazole and pyridine rings also provides a versatile scaffold for further chemical modifications .

Biological Activity

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies, including synthesis methods, activity against various cell lines, and potential mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H8_8N2_2O2_2S. The compound features a pyridine ring substituted with a thiazole moiety and an aldehyde functional group, which may contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that thiazole-containing compounds exhibit significant anticancer properties. For instance, a study highlighted that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50_{50} values for these compounds ranged from 2.43 to 14.65 µM, indicating promising growth inhibition capabilities .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50_{50} (µM)
Compound AMDA-MB-2313.00
Compound BHepG24.98
Compound CMDA-MB-2317.84
Compound DHepG214.65

The anticancer activity of thiazole derivatives is often attributed to their ability to disrupt microtubule assembly, which is crucial for cell division. Compounds such as those derived from thiazoles have been shown to enhance caspase-3 activity, indicating an induction of apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiazole rings have also demonstrated antimicrobial activity. Research indicates that thiazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

PathogenMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5
Candida albicans4.69

Case Studies

Several case studies have focused on the biological evaluation of thiazole derivatives:

  • Case Study on MDA-MB-231 Cells : A study investigated the effects of a series of thiazole derivatives on MDA-MB-231 cells, revealing that specific substitutions on the thiazole ring significantly enhanced cytotoxicity and apoptotic induction .
  • Antimicrobial Evaluation : A comprehensive evaluation showed that certain thiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

5-(3-methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H8N2O2S/c1-14-10-3-9(15-12-10)8-2-7(6-13)4-11-5-8/h2-6H,1H3

InChI Key

HYQIUTKHRBVUEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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